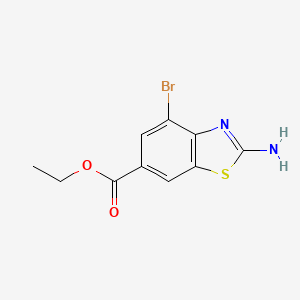

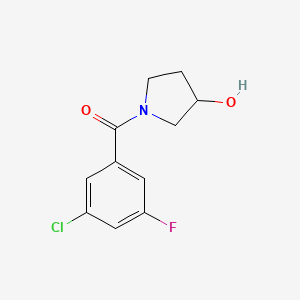

![molecular formula C10H16Br2O3 B2781899 Ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate CAS No. 2551118-35-3](/img/structure/B2781899.png)

Ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate is a chemical compound with the CAS Number: 2551118-35-3 . It has a molecular weight of 344.04 . The IUPAC name for this compound is ethyl 2-bromo-2-(1-(2-bromoethoxy)cyclobutyl)acetate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16Br2O3/c1-2-14-9(13)8(12)10(4-3-5-10)15-7-6-11/h8H,2-7H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Aplicaciones Científicas De Investigación

Synthesis of Anti-HIV Agents : Ethyl 2-alkyl-4-aryl-3-oxobutyrates, synthesized from arylacetonitriles and 2-bromo esters, have shown potent anti-HIV-1 activity. These compounds, including 6-benzyl-5-ethyl-2',3'-dideoxyuridine, demonstrate effectiveness against HIV-1 (Danel et al., 1996).

Carbonic Anhydrase and Acetylcholinesterase Inhibitors : Bromophenol derivatives with a cyclopropyl moiety, synthesized from reactions involving ethyl diazoacetate, have been identified as effective inhibitors of human carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. These inhibitors are significant in the treatment of diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Rearrangement Under Basic Conditions : A study on the rearrangement of 2-bromo-1-(bromomethyl)ethyl esters under basic conditions revealed the formation of 2-oxopropyl derivatives through a dioxolane intermediate. This finding is significant in organic synthesis (Alliot et al., 2013).

Cycloaddition Reactions : Ethyl 4-chloro-2-oxobut-3-ynoate and ethyl 4-bromo-2-oxobut-3-ynoate have been utilized in [2+2]-cycloaddition reactions with unactivated alkenes. These reactions are unusual and significant for the synthesis of complex organic compounds (Koldobskii et al., 2008).

Synthesis of Highly Functionalized Pyran Derivatives : Ethyl oxo-(2-oxo-cycloalkyl)-ethanoates have been used in reactions with triphenylphosphine and dialkyl acetylenedicarboxylates to produce spiro-cyclobutene derivatives, which subsequently form electron-deficient 1,3-dienes that cyclize into 2H-pyran derivatives (Yavari & Bayat, 2003).

Propiedades

IUPAC Name |

ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16Br2O3/c1-2-14-9(13)8(12)10(4-3-5-10)15-7-6-11/h8H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABJLFIKZUCIBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1(CCC1)OCCBr)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Br2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-fluoro-4-hydroxyquinoline-3-carboxamide](/img/structure/B2781817.png)

![Tert-butyl 3-formyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B2781818.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)butanamide](/img/structure/B2781819.png)

![3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2781822.png)

![7-[(Phenylsulfonyl)amino]heptanoic acid](/img/structure/B2781827.png)

![2-Cyclopropyl-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2781829.png)

![3-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-phenylthiourea](/img/structure/B2781830.png)